3-Methyl-3-(1h-1,2,4-triazol-3-yl)piperidine
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Overview
Description
3-Methyl-3-(1h-1,2,4-triazol-3-yl)piperidine is a heterocyclic compound that features a piperidine ring substituted with a triazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-3-(1h-1,2,4-triazol-3-yl)piperidine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-methylpiperidine with 1,2,4-triazole under specific conditions. The reaction may be catalyzed by acids or bases, and solvents such as ethanol or methanol are often used to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-3-(1h-1,2,4-triazol-3-yl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where substituents on the ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in boiling ethanol.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated compounds in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .
Scientific Research Applications
3-Methyl-3-(1h-1,2,4-triazol-3-yl)piperidine has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of pharmaceutical compounds with potential anticancer, antibacterial, and antifungal activities.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules[][7].
Industrial Applications: It is utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 3-Methyl-3-(1h-1,2,4-triazol-3-yl)piperidine involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, which allows it to inhibit enzymes or modulate receptor activity. This interaction can disrupt normal cellular processes, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: A basic triazole compound with similar biological activities.
3-Methylpiperidine: A piperidine derivative with different substitution patterns.
1-Methyl-1h-1,2,4-triazole: Another triazole derivative with a methyl group at a different position.
Uniqueness
3-Methyl-3-(1h-1,2,4-triazol-3-yl)piperidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C8H14N4 |
---|---|
Molecular Weight |
166.22 g/mol |
IUPAC Name |
3-methyl-3-(1H-1,2,4-triazol-5-yl)piperidine |
InChI |
InChI=1S/C8H14N4/c1-8(3-2-4-9-5-8)7-10-6-11-12-7/h6,9H,2-5H2,1H3,(H,10,11,12) |
InChI Key |
VMLRMVKKLVMTPX-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCNC1)C2=NC=NN2 |
Origin of Product |
United States |
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